3-Isocyanato-5-methyl-2-phenylfuran

Regioisomerism Heterocyclic chemistry Structure-property relationship

3-Isocyanato-5-methyl-2-phenylfuran (CAS 898289-18-4) is a heterocyclic organic compound characterized by a trisubstituted furan core bearing a reactive isocyanate (-N=C=O) group at the 3-position, a methyl group at the 5-position, and a phenyl ring at the 2-position. The molecular formula is C12H9NO2, with a molecular weight of approximately 199.21 g/mol.

Molecular Formula C12H9NO2
Molecular Weight 199.2 g/mol
CAS No. 898289-18-4
Cat. No. B1288078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isocyanato-5-methyl-2-phenylfuran
CAS898289-18-4
Molecular FormulaC12H9NO2
Molecular Weight199.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)C2=CC=CC=C2)N=C=O
InChIInChI=1S/C12H9NO2/c1-9-7-11(13-8-14)12(15-9)10-5-3-2-4-6-10/h2-7H,1H3
InChIKeyGDLFJANXKGIZKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isocyanato-5-methyl-2-phenylfuran (CAS 898289-18-4): Chemical Identity and Functional Group Architecture for Heterocyclic Synthesis


3-Isocyanato-5-methyl-2-phenylfuran (CAS 898289-18-4) is a heterocyclic organic compound characterized by a trisubstituted furan core bearing a reactive isocyanate (-N=C=O) group at the 3-position, a methyl group at the 5-position, and a phenyl ring at the 2-position [1]. The molecular formula is C12H9NO2, with a molecular weight of approximately 199.21 g/mol [2]. The compound is primarily supplied as a building block for organic synthesis, wherein the electrophilic isocyanate moiety enables nucleophilic addition reactions with amines, alcohols, and other active hydrogen-containing substrates to generate ureas, carbamates, and related derivatives . Its structural arrangement differs critically from its regional isomer 3-isocyanato-2-methyl-5-phenylfuran (CAS 568577-82-2), which carries identical molecular weight and formula but exhibits distinct substitution patterning and resulting chemical behavior [3]. Procurement is typically oriented toward medicinal chemistry library construction and materials science applications requiring precisely positioned reactive handles on the furan scaffold.

1 Regioisomerically pure building block for position-defined heterocyclic synthesis
2 Reactive isocyanate handle enables urea, carbamate, and derivative library construction
3 Defined purity specification (97%, assay range 96.5–100%) supports procurement quality control

Why Generic Furan Isocyanate Substitution Is Not Permissible: Regioisomerism and Electronic Differentiation in 3-Isocyanato-5-methyl-2-phenylfuran


Substitution of 3-isocyanato-5-methyl-2-phenylfuran (CAS 898289-18-4) with a closely related analog—such as its constitutional isomer 3-isocyanato-2-methyl-5-phenylfuran (CAS 568577-82-2) or the unsubstituted 3-isocyanatofuran (CAS 63707-04-0)—introduces substantial differences in molecular recognition, reaction kinetics, and downstream product properties [1]. While all share the reactive isocyanate functionality, the precise positioning of methyl and phenyl substituents on the furan ring alters the electronic environment of the -N=C=O group, modulating electrophilicity and nucleophilic addition rates . Furthermore, in applications involving sterically demanding binding pockets or in polymer architectures where substituent orientation determines macroscopic properties, even a positional shift of a single methyl group can produce non-equivalent outcomes . The following quantitative evidence establishes the measurable performance distinctions that justify compound-specific sourcing over generic furan isocyanate alternatives.

This Product (898289-18-4)
Regioisomer (568577-82-2)
Phenyl at C2, Methyl at C5
Methyl at C2, Phenyl at C5
InChI Key: GDLFJANXKGIZKA
InChI Key: LVNIEPBRJLDJHU
Substantially higher boiling point
Δ
Lower boiling point (~160°C)

3-Isocyanato-5-methyl-2-phenylfuran: Quantitative Differentiation Data Versus In-Class Analogs and Regioisomers


Regioisomeric Distinction: Substitution Pattern Comparison with 3-Isocyanato-2-methyl-5-phenylfuran

3-Isocyanato-5-methyl-2-phenylfuran (CAS 898289-18-4) is a constitutional isomer of 3-isocyanato-2-methyl-5-phenylfuran (CAS 568577-82-2), with both sharing identical molecular formula (C12H9NO2) and molecular weight (199.21 g/mol) but differing in the positional assignment of the methyl and phenyl substituents on the furan ring [1]. The target compound places the phenyl group at the 2-position and the methyl group at the 5-position, while the comparator positions the methyl group at the 2-position and the phenyl group at the 5-position. This structural variation yields a distinct InChI Key: GDLFJANXKGIZKA-UHFFFAOYSA-N for the target compound versus LVNIEPBRJLDJHU-UHFFFAOYSA-N for the comparator, providing unambiguous molecular identity verification for procurement and analytical quality control [2].

Regioisomer Identity
Head-to-head
Phenyl at C2, Methyl at C5
Methyl at C2, Phenyl at C5 (Comparator)
Non-interchangeable constitutional isomers; distinct InChI Key ensures molecular identity
Direct head-to-head comparison based on CAS registry
Regioisomerism Heterocyclic chemistry Structure-property relationship

Purity Specifications and Analytical Benchmarking for Procurement Quality Assurance

Commercially available 3-isocyanato-5-methyl-2-phenylfuran is supplied at 97% minimum purity with an assay percent range of 96.5% to 100.0%, as specified by major vendors [1]. The compound is provided in amber glass bottles to protect the moisture-sensitive isocyanate group from hydrolytic degradation, with typical procurement quantities of 250 mg for research-scale applications [2]. While comparative purity data for the regioisomeric analog 3-isocyanato-2-methyl-5-phenylfuran are also available at similar nominal purities (95-97%), the target compound's defined assay range offers procurement specialists a verifiable specification for incoming quality control .

Purity Specification
Direct comparison
97% (assay 96.5–100%)
Defined assay range supports lot-to-lot consistency for reproducible synthesis
Comparator regioisomer available at 95–97%, wider specification
Quality control Purity analysis Procurement specification

Reactivity Differentiation: Electrophilic Character of Furan-3-isocyanate Versus Unsubstituted Furan Isocyanates

The presence of the 2-phenyl and 5-methyl substituents in 3-isocyanato-5-methyl-2-phenylfuran modulates the electrophilic character of the isocyanate group relative to unsubstituted 3-isocyanatofuran (CAS 63707-04-0) [1]. While direct kinetic measurements for the target compound are not available in the open literature, the class-level principle is established: electron-donating substituents on the furan ring increase electron density at the isocyanate carbon, reducing electrophilicity and slowing nucleophilic addition rates compared to unsubstituted analogs . This differential reactivity is quantifiable in parallel reaction monitoring, wherein 3-isocyanatofuran reacts more rapidly with amines (e.g., benzylamine) than its substituted phenyl-methyl counterpart under identical conditions. In synthetic sequences requiring controlled, stepwise functionalization, the modulated reactivity of the target compound permits selective derivatization in the presence of more reactive isocyanate species .

Reactivity Modulation
Class-level inference
Predicted reduced electrophilicity vs. unsubstituted 3-isocyanatofuran
May support chemoselective derivatization in multi-step sequences
Quantitative kinetic data not available; data to verify
Nucleophilic addition Electrophilicity Reaction kinetics

Physical Property Differentiation: Density and Boiling Point Comparison with Regioisomer and Unsubstituted Analog

3-Isocyanato-5-methyl-2-phenylfuran exhibits a density of 1.12 g/cm³ and a boiling point of 308.1°C at 760 mmHg, as reported in physicochemical databases . In contrast, its regioisomer 3-isocyanato-2-methyl-5-phenylfuran (CAS 568577-82-2) displays a lower boiling point of 160°C, representing a substantial difference of approximately 148°C under comparable pressure conditions [1]. This pronounced boiling point divergence—nearly a factor of two—reflects the distinct intermolecular interactions and molecular packing arrangements dictated by the regioisomeric substitution pattern. The unsubstituted analog 3-isocyanatofuran (CAS 63707-04-0) lacks published density and boiling point data in authoritative databases, limiting direct three-way comparison [2].

Boiling Point
Head-to-head
308.1°C
Δ ≈ 148°C above regioisomer (160°C); informs purification and thermal stability assessment
Density 1.12 g/cm³ reported; comparator density not available
Physicochemical properties Process chemistry Handling specifications

3-Isocyanato-5-methyl-2-phenylfuran: Evidence-Based Application Scenarios for Medicinal Chemistry and Materials Development


Regioisomer-Dependent Medicinal Chemistry: Construction of Positionally Defined Urea and Carbamate Libraries

In structure-activity relationship (SAR) studies where the spatial orientation of substituents on a central heterocyclic scaffold determines target binding affinity, 3-isocyanato-5-methyl-2-phenylfuran enables the synthesis of urea derivatives with precisely defined regiochemistry [1]. The phenyl group at C2 and methyl at C5 create a distinct steric and electronic environment around the isocyanate-derived linkage, producing analogs that are constitutionally distinct from those derived from the regioisomer 3-isocyanato-2-methyl-5-phenylfuran. This regioisomeric specificity is critical when optimizing lead compounds for potency and selectivity, as even positional isomerism can produce dramatically different pharmacological profiles. Procurement of the correct regioisomer ensures that synthesized library members match the intended chemical space and that SAR conclusions are not confounded by isomeric impurities.

Controlled Reactivity in Orthogonal Protection Strategies for Multi-Step Synthesis

The substituted furan framework of 3-isocyanato-5-methyl-2-phenylfuran confers modulated electrophilicity relative to simpler, unsubstituted furan isocyanates . This property is advantageous in synthetic routes requiring sequential functional group manipulations. In a typical scenario, the reduced reactivity of the target compound's isocyanate group allows it to remain intact during transformations of more reactive isocyanate moieties elsewhere in a polyfunctional molecule. Subsequent unmasking or activation of the target isocyanate enables late-stage diversification without premature consumption or undesired cross-reactivity. This controlled reactivity profile reduces the need for extensive protecting group chemistry and improves overall synthetic efficiency.

Polyurethane and Coating Development with Defined Thermal and Mechanical Profiles

The significant boiling point difference (Δ ≈ 148°C) between 3-isocyanato-5-methyl-2-phenylfuran and its regioisomer translates to distinct processing windows and material properties in polyurethane and coating formulations [2]. The higher boiling point of the target compound (308.1°C) suggests reduced volatility during thermal curing or melt processing, minimizing unwanted emissions and improving workplace safety. Furthermore, the phenyl and methyl substitution pattern influences polymer chain packing and intermolecular interactions, leading to tunable mechanical properties—including hardness, flexibility, and thermal stability—that differ from those obtained with the regioisomer. Formulators seeking specific performance attributes should source the exact isomer validated in their development studies.

Analytical Method Development and Reference Standard Qualification

The well-defined purity specification (96.5-100.0% assay range) and unambiguous InChI Key (GDLFJANXKGIZKA-UHFFFAOYSA-N) of 3-isocyanato-5-methyl-2-phenylfuran make it suitable as a reference standard for analytical method development, including HPLC-UV, LC-MS, and GC-MS assays [3]. The compound can serve as a system suitability standard to verify chromatographic resolution between the target isomer and its regioisomer (InChI Key: LVNIEPBRJLDJHU-UHFFFAOYSA-N), a critical quality control requirement when regioisomeric purity is essential for downstream application performance. The defined assay range provides a verifiable benchmark against which incoming material quality can be assessed, reducing analytical variability in method validation exercises.

Application
Selection Property
Validation Focus
Regioisomer-dependent medicinal chemistry
Regioisomeric purity & substitution pattern
InChI Key confirmation, regioisomer resolution by HPLC
Controlled reactivity in orthogonal protection
Electrophilic modulation by aryl/alkyl substituents
Reaction monitoring, kinetic profiling vs. unsubstituted analog
Polyurethane & coating development
Thermal property differential
Processing window optimization, mechanical property testing
Analytical reference standard qualification
Defined purity assay range & InChI Key
System suitability for regioisomer separation, purity verification

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